Chemical structure and properties of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Chemical structure and properties of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione. Also known as 1-(cyclopropylmethyl)uracil, this molecule belongs to the pyrimidine-2,4-dione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. This document consolidates available information to serve as a foundational resource for researchers engaged in the fields of organic synthesis, drug discovery, and materials science. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide provides valuable context based on the well-established chemistry of related uracil derivatives.
Introduction
The pyrimidine-2,4(1H,3H)-dione, or uracil, framework is a cornerstone of nucleic acid chemistry and a privileged structure in the development of therapeutic agents.[1] N-substituted and C-substituted uracil derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and herbicidal properties.[1][2][3] The introduction of a cyclopropylmethyl group at the N1 position of the uracil ring is a strategic modification intended to explore new chemical space and potentially enhance biological activity and pharmacokinetic properties. The cyclopropyl moiety is a known bioisostere for various functional groups and can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This guide aims to provide a detailed technical examination of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, laying the groundwork for future research and development.
Chemical Structure and Properties
Chemical Structure
The chemical structure of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine-2,4(1H,3H)-dione core N-alkylated at the 1-position with a cyclopropylmethyl group.
Systematic (IUPAC) Name: 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Synonym: 1-(Cyclopropylmethyl)uracil
Physicochemical Properties
A summary of the key physicochemical properties of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is presented in the table below. It is important to note that specific experimental data such as melting point and detailed solubility are not widely reported in the literature; therefore, some properties are predicted based on its chemical structure.
| Property | Value | Source |
| CAS Number | 1462994-89-3 | |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted) | - |
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the N-alkylation of uracil is the reaction with an appropriate alkylating agent in the presence of a base.
Figure 1. Proposed synthetic workflow for 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.
Conceptual Experimental Protocol:
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Deprotonation: Uracil is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the nitrogen at the N1 position, forming the corresponding uracil anion.
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Nucleophilic Substitution: Cyclopropylmethyl bromide, the alkylating agent, is then added to the reaction mixture. The uracil anion acts as a nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl bromide in an Sₙ2 reaction.
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Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.
The choice of base and solvent is crucial for achieving good yield and regioselectivity, as N3-alkylation can be a competing side reaction.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Although experimental spectra for this specific compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
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Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.2-1.2 ppm).
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Methylene protons (-CH₂-): A doublet adjacent to the cyclopropyl group (approx. 3.5-3.8 ppm).
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Pyrimidine ring protons: Two doublets in the aromatic region, corresponding to the H5 and H6 protons (approx. 5.7 and 7.5 ppm, respectively).
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NH proton: A broad singlet in the downfield region (approx. 11-12 ppm).
¹³C NMR Spectroscopy:
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Cyclopropyl carbons: Resonances in the upfield region (approx. 5-15 ppm).
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Methylene carbon (-CH₂-): A signal around 50-55 ppm.
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Pyrimidine ring carbons: Signals for C5 and C6 in the range of 100-145 ppm, and the carbonyl carbons (C2 and C4) resonating further downfield (approx. 150-165 ppm).
Infrared (IR) Spectroscopy:
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N-H stretching: A broad absorption band around 3200-3400 cm⁻¹.
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C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the two carbonyl groups.
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C-H stretching: Bands for the cyclopropyl and methylene C-H bonds.
Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 166. Subsequent fragmentation would likely involve the loss of the cyclopropylmethyl group.
Potential Applications and Research Directions
Given the established biological importance of uracil derivatives, 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Antiviral and Anticancer Research
N-substituted uracil derivatives are integral to the development of nucleoside and non-nucleoside analogs that can interfere with viral replication or cancer cell proliferation.[2][4] The title compound can be used as a key intermediate in the synthesis of more complex molecules targeting enzymes such as reverse transcriptase, DNA polymerase, or kinases.[5] The cyclopropylmethyl substituent may offer unique steric and electronic properties that could enhance the binding affinity and selectivity of these potential drug candidates.
Figure 2. Potential research applications stemming from 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.
Herbicidal and Pesticidal Agents
Certain pyrimidinedione derivatives have been investigated for their use as pesticides and herbicides.[2] The unique structural features of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione make it a candidate for screening in agricultural applications.
Safety and Handling
Specific toxicology data for 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is not available. However, based on the safety data for structurally related compounds, the following general precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
In case of exposure, seek immediate medical attention.
Conclusion
1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with significant potential as a building block in medicinal and agricultural chemistry. While detailed, publicly available experimental data for this specific compound is currently sparse, its synthesis and properties can be reasonably predicted based on the extensive knowledge of uracil chemistry. This technical guide provides a foundational understanding of its structure, potential synthesis, and applications, aiming to stimulate further research into this and related compounds. The exploration of such novel derivatives is crucial for the continued development of new therapeutic and agrochemical agents.
References
- Journal of Chemical and Pharmaceutical Research, 2014, 6(2):525-531
- Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Nucleic Acids Symp Ser (Oxf). 2008;(52):613-4.
- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Med Chem Lett. 2017;8(10):1035-1040.
- Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 2011, Vol 1., Issue 3: Page No. 252-257.
- A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)
- Design, Synthesis and Pharmacological Evaluation of Pyrimidine Fused Indane-1,3-dione Derivatives. Der Pharma Chemica, 2015, 7(1):154-162.
- Uracil compounds and use thereof.
- A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3 H)-dione derivatives.
- Pyrimidine-2, 4-dione derivatives as gonadotropin-releasing hormone receptor antagonists.
- Synthesis and Characterization of Some New Uracil Derivatives and their Biological Activity. National Journal of Chemistry, 2005, Vol. 17, 1-14.
- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry (2022) 15, 103525.
- Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New J. Chem., 2022,46, 1144-1158.
- Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences. Vol. 3 (4) Oct – Dec 2012.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. J Med Chem. 2022 Jan 27;65(2):1428-1444.
- In vitro proliferative activity of 6-substituted uracil derivatives. J Pharm Pharmacogn Res (2021) 9(3): 357.
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 2023,25, 429-441.
- In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. Eur J Med Chem. 2015 Jun 5;97:597-631.
- Discovery and characterization of uracil derivatives targeting the Set-and-Ring domain of UHRF1. J Chem Inf Model. 2020 Nov 23;60(11):5648-5658.
- ChemInform Abstract: In Search of Uracil Derivatives as Bioactive Agents.
Sources
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jppres.com [jppres.com]
- 4. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
